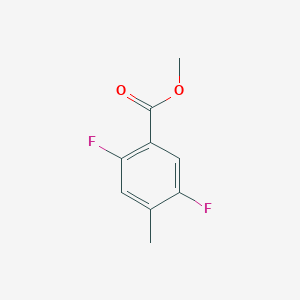

Methyl 2,5-difluoro-4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-difluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNQULKNUXINKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Analgesia: The Physicochemical and Synthetic Profile of Methyl 2,5-difluoro-4-methylbenzoate

As the pharmaceutical industry shifts toward non-opioid modalities for pain management, the design of highly selective ion channel inhibitors has become paramount. Methyl 2,5-difluoro-4-methylbenzoate (CAS 1355488-71-9) is a specialized fluorinated building block that serves as a critical intermediate in the synthesis of next-generation sulfonamide-based inhibitors targeting the Nav1.7 voltage-gated sodium channel [1].

This technical guide dissects the physicochemical properties, structural rationale, and validated synthetic workflows associated with this compound, providing drug development professionals with a comprehensive blueprint for its application.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for predicting its behavior in biphasic extractions and downstream coupling reactions. The strategic placement of halogens significantly alters its boiling point and partition coefficient compared to unfluorinated analogs.

| Property | Value |

| CAS Registry Number | 1355488-71-9 |

| IUPAC Name | This compound |

| Molecular Formula | C9H8F2O2 |

| Molecular Weight | 186.15 g/mol |

| Boiling Point | 236.5 ± 40.0 °C (Predicted) |

| Physical State | Oil (at standard ambient temperature and pressure) |

Structural Rationale in Drug Design

In medicinal chemistry, building blocks are rarely chosen at random. The specific substitution pattern of CAS 1355488-71-9 provides a multifunctional scaffold designed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the final active pharmaceutical ingredient (API):

-

The 2,5-Difluoro Motif: Fluorine substitution is a classic bioisosteric strategy. The high electronegativity of the fluorine atoms exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the corresponding benzoic acid (once the ester is hydrolyzed). Furthermore, these halogens block oxidative metabolism by CYP450 enzymes at the 2 and 5 positions, enhancing the metabolic half-life of the final drug.

-

The 4-Methyl Group: This moiety provides a lipophilic anchor that can occupy specific hydrophobic sub-pockets within the target protein. Synthetically, it also serves as a potential handle for future benzylic functionalization (e.g., via radical bromination).

-

The Methyl Ester: Acting as a stable protecting group during upstream synthesis, the methyl ester is a reactive electrophilic handle. It can be cleanly hydrolyzed to the free carboxylic acid, which is subsequently coupled to complex sulfonamides using standard amide-coupling reagents (e.g., EDC/DMAP) [1].

Biological Context: The Nav1.7 Target

The primary application of this compound is the synthesis of inhibitors for the Nav1.7 (SCN9A) voltage-gated sodium channel. Nav1.7 is preferentially expressed in peripheral sympathetic and sensory neurons. An increasing body of clinical evidence—including genetic studies of congenital insensitivity to pain—demonstrates that Nav1.7 is a master regulator of nociceptive signaling [1].

A critical challenge in developing these inhibitors is achieving selectivity over Nav1.5, the primary cardiac sodium channel. The unique steric and electronic footprint provided by the 2,5-difluoro-4-methylphenyl scaffold helps drive this required >100-fold selectivity, mitigating cardiovascular toxicity.

Nav1.7-mediated nociceptive signaling pathway targeted by sulfonamide derivatives.

Synthetic Methodology & Self-Validating Protocol

The preparation of this compound from its corresponding acyl chloride is a fundamental nucleophilic acyl substitution. As a Senior Application Scientist, I emphasize that a protocol must be self-validating; every step must have a clear physicochemical rationale to ensure high yield and purity without the need for exhaustive chromatography [1].

Step-by-Step Workflow

Step 1: Solvolysis (Esterification)

-

Action: Add 10 mL of anhydrous methanol to 500 mg (2.6 mmol) of 2,5-difluoro-4-methylbenzoyl chloride. Stir at room temperature.

-

Causality: Methanol serves a dual purpose as both the solvent and the nucleophile. The vast molar excess of methanol drives the equilibrium entirely toward the ester. Anhydrous conditions are critical; ambient moisture will competitively hydrolyze the highly reactive acyl chloride into the unreactive carboxylic acid, severely depressing the yield.

Step 2: Volatile Removal

-

Action: Evaporate the reaction solution in vacuo to yield a crude oil.

-

Causality: This step removes the bulk of the excess methanol and the byproduct hydrogen chloride (HCl) gas. Eliminating the acid before the aqueous workup prevents the formation of intractable emulsions and drastically reduces the amount of base required for neutralization in the next step.

Step 3: Biphasic Extraction

-

Action: Dissolve the crude oil in ethyl acetate (EtOAc). Extract the organic layer with saturated aqueous sodium carbonate (

) solution (20 mL), followed by brine (2 x 20 mL). -

Causality: EtOAc provides excellent solvation for the lipophilic ester product. The saturated

wash is a highly specific choice: it is basic enough to neutralize any residual HCl or trace carboxylic acid (partitioning them into the aqueous layer as water-soluble sodium salts) but not strong enough to cause base-catalyzed hydrolysis of the newly formed ester. The subsequent brine wash removes dissolved water from the organic phase via osmotic pressure.

Step 4: Desiccation and Isolation

-

Action: Separate the organic layer, dry over anhydrous sodium sulfate (

), filter, and concentrate in vacuo. -

Causality:

chemically binds microscopic water droplets suspended in the EtOAc. Ensuring the final isolated oil is strictly anhydrous is vital for accurate mass determination and prevents degradation during long-term storage.

Step 5: System Validation (QC)

-

Action: Validate the completion of the reaction via Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (

NMR). -

Causality: This creates a self-validating loop. A successful reaction will show the complete disappearance of the baseline-sticking acid/acyl chloride spot on TLC and the emergence of a high-

ester spot (UV active).

Step-by-step synthetic workflow and isolation of this compound.

Downstream Applications

Once isolated and validated, this compound is typically subjected to basic hydrolysis (e.g., using Lithium Hydroxide in THF/Water at 60 °C) to unmask the carboxylic acid [1]. This acid is then activated using coupling reagents like N,N-dimethylaminopropyl-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to form complex amide bonds with proprietary sulfonamide derivatives. The resulting molecules are currently undergoing rigorous preclinical and clinical evaluations as potent, non-addictive analgesics.

References

- Title: Chemical compounds (Patent CA2800971A1)

Technical Whitepaper: Handling and Synthetic Utility of Methyl 2,5-Difluoro-4-methylbenzoate

Topic: Technical Guide: 2,5-Difluoro-4-methylbenzoic Acid Methyl Ester Content Type: Technical Whitepaper / Safety & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Executive Summary

Methyl 2,5-difluoro-4-methylbenzoate (CAS: 1355488-71-9) is a specialized fluorinated building block utilized primarily in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its structural core—a benzoic ester functionalized with a specific 2,5-difluoro pattern—provides a strategic scaffold for modulating metabolic stability and lipophilicity in drug candidates.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound’s hazards, stability profiles, and synthetic applications.

Part 1: Chemical Identity & Strategic Value

Identification & Physicochemical Profile

This compound is often employed to introduce a "fluorine scan" into aromatic systems, altering the pKa and metabolic susceptibility of the final drug molecule.

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Number | 1355488-71-9 |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Physical State | Crystalline Solid (White to Off-white) |

| Solubility | Soluble in MeOH, DCM, DMSO, Ethyl Acetate; Insoluble in Water.[3][4] |

| Purity Standard | Typically ≥98% (HPLC) for catalysis/coupling applications. |

Structural Validation (Self-Validating System)

To ensure the integrity of the starting material before initiating a campaign, researchers should verify the compound using 1H NMR . The specific fluorine couplings provide a unique fingerprint that validates the substitution pattern.

-

Diagnostic Signal 1 (Ester): Singlet at ~3.90 ppm (-COOCH ₃).

-

Diagnostic Signal 2 (Ar-Methyl): Doublet or pseudo-triplet at ~2.30 ppm (coupling with adjacent Fluorine).

-

Diagnostic Signal 3 (Aromatic): Two distinct multiplets in the aromatic region (6.5–8.0 ppm), showing complex splitting due to ¹H-¹⁹F coupling (

).

Part 2: Comprehensive Hazard Profiling

GHS Classification & Mechanistic Toxicology

While classified as a standard irritant, the presence of the methyl ester moiety increases lipophilicity compared to the free acid, facilitating faster dermal absorption.

| Hazard Code | Hazard Statement | Mechanistic Insight |

| H302 | Harmful if swallowed | Fluorinated aromatics can exhibit nephrotoxicity upon metabolism; avoid oral ingestion routes. |

| H315 | Causes skin irritation | Benzylic esters can hydrolyze on moist skin to release acidic byproducts, causing delayed irritation. |

| H319 | Causes serious eye irritation | High lachrymatory potential due to interaction with corneal mucous membranes. |

| H335 | May cause respiratory irritation | Dust inhalation triggers mucosal inflammation; use local exhaust ventilation (LEV). |

Safe Handling Workflow (Hierarchy of Controls)

The following diagram illustrates the decision logic for PPE and containment based on the operation being performed.

Figure 1: Risk-based decision matrix for handling fluorinated benzoate esters. Note the differentiation in glove type for solid vs. solution phase handling.

Part 3: Synthetic Utility & Protocols

Reactivity Profile

This compound is not merely a passive scaffold.[5] The 2-position fluorine is activated for Nucleophilic Aromatic Substitution (

This reactivity difference allows for Regioselective Functionalization .

Experimental Protocols

Protocol A: Hydrolysis to 2,5-Difluoro-4-methylbenzoic Acid

Objective: To generate the free acid for amide coupling.

-

Dissolution: Dissolve 1.0 eq of this compound in THF/Water (3:1 ratio).

-

Reagent Addition: Add 2.5 eq of Lithium Hydroxide Monohydrate (LiOH·H₂O).

-

Reaction: Stir at Ambient Temperature (20–25°C) for 4–6 hours. Monitor by TLC (the acid will remain at baseline in non-polar solvents).

-

Workup: Acidify to pH 2 with 1N HCl. The product usually precipitates. Filter and dry.

-

Yield Expectation: >90%.

Protocol B: Regioselective

(Displacement of 2-Fluoro)

Objective: To introduce a nucleophile (e.g., Morpholine) at the 2-position.

-

Setup: In a dry flask under Nitrogen, dissolve 1.0 eq of ester in anhydrous DMF.

-

Addition: Add 1.1 eq of Morpholine and 1.5 eq of K₂CO₃.

-

Conditions: Heat to 60°C. The ortho-fluorine is displaced due to the inductive effect of the carbonyl.

-

Note: Higher temperatures (>100°C) may force displacement of the 5-fluoro, reducing regioselectivity.

Synthetic Pathway Visualization

Figure 2: Divergent synthetic pathways. The path to the Acid (Blue) retains the difluoro pattern, while the SNAr path (Green) utilizes the activated 2-fluoro position.

Part 4: Storage & Stability

-

Moisture Sensitivity: As a methyl ester, the compound is susceptible to hydrolysis over long periods if exposed to atmospheric moisture.

-

Recommendation: Store in a tightly sealed container, preferably in a desiccator or under inert gas (Nitrogen/Argon).

-

-

Temperature: Store at Room Temperature (15–25°C). Refrigeration is not strictly necessary unless the lab environment is humid/hot, but it does extend shelf life.

-

Incompatibility: Keep away from strong oxidizing agents (peroxides, nitrates) and strong bases (which induce hydrolysis).

Part 5: Emergency Response (Fire & Spill)

| Scenario | Protocol |

| Fire Extinguishing | Use Dry Chemical , CO₂ , or Water Spray . Do not use a solid water stream, as it may scatter the molten ester. |

| Combustion Products | Emits toxic fumes of Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Carbon Dioxide (CO₂). Note: HF presence requires full-face respirators for firefighters. |

| Spill Cleanup | 1. Evacuate area. 2. Don PPE (Nitrile gloves, Goggles, N95). 3. Sweep up solid carefully to avoid dust generation. 4. Place in a hazardous waste container labeled "Fluorinated Organic Waste." |

References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

-

ChemScene. (n.d.). This compound Safety Data & Properties. Retrieved from

-

PubChem. (n.d.).[2] 2,5-Difluoro-4-methylbenzoic acid (Acid Analog Data). National Library of Medicine. Retrieved from (Note: Used for structural analog toxicity inference).

-

Santa Cruz Biotechnology. (n.d.). Methyl 2,5-difluorobenzoate (Structural Analog). Retrieved from

Sources

Methodological & Application

Application Note: Precision Synthesis of Methyl 2,5-difluoro-4-methylbenzoate

Executive Summary

This application note details the optimized synthetic protocol for Methyl 2,5-difluoro-4-methylbenzoate (CAS: 1355488-71-9), a critical intermediate in the development of fluorinated retinoids and kinase inhibitors.

The synthesis addresses a classic regioselectivity challenge in polysubstituted aromatics. Starting from 2,5-difluorotoluene , we employ a two-step sequence:

-

Electrophilic Aromatic Bromination: Leveraging cooperative directing effects to selectively install a bromide at the para-position relative to the methyl group.

-

Palladium-Catalyzed Methoxycarbonylation: A high-yielding carbonylation that avoids the safety hazards of stoichiometric organometallic reagents (Grignard/Lithium) common in older protocols.

This guide is designed for medicinal chemists and process engineers requiring a scalable, high-purity route (Target Purity >98%).

Strategic Route Analysis

The Regioselectivity Challenge

The starting material, 2,5-difluorotoluene, presents three potential sites for Electrophilic Aromatic Substitution (EAS): C3, C4, and C6.

-

C3 (Meta to Me, Ortho to F): Disfavored. The methyl group activates ortho and para positions. C3 is meta to the activator.

-

C6 (Ortho to Me, Ortho to F): Sterically crowded. It is flanked by a methyl group and a fluorine atom.[1][2][3]

-

C4 (Para to Me, Ortho to F): Favored. This position benefits from the strong para-directing effect of the methyl group and the ortho-directing resonance effect of the C5-fluorine. It is also less sterically hindered than C6.

Decision: We utilize a Lewis-acid catalyzed bromination to access 4-bromo-2,5-difluorotoluene . Conditions must be strictly controlled to prevent radical benzylic bromination (side-chain attack).

The Carbonylation Strategy

While classical carboxylation involves Grignard formation (

Figure 1: Synthetic workflow highlighting the critical path and potential divergence points.

Detailed Experimental Protocols

Protocol A: Regioselective Bromination

Objective: Synthesis of 4-bromo-2,5-difluorotoluene. Scale: 50 mmol basis.

| Reagent | MW | Equiv.[1][4][5][6][7] | Amount | Role |

| 2,5-Difluorotoluene | 128.12 | 1.0 | 6.41 g | Substrate |

| Bromine ( | 159.81 | 1.05 | 8.39 g (2.7 mL) | Electrophile |

| Iron Powder ( | 55.85 | 0.05 | 140 mg | Catalyst Precursor |

| Dichloromethane (DCM) | - | Solvent | 50 mL | Solvent |

Step-by-Step Methodology:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr).

-

Environment Control: Wrap the flask in aluminum foil to exclude light. Critical: Light promotes radical bromination of the methyl group (benzylic bromination), which is an irreversible impurity [1].

-

Charging: Add 2,5-difluorotoluene, DCM, and Iron powder to the flask. Cool the mixture to 0°C using an ice bath.

-

Catalyst Activation: Stir for 5-10 minutes. The

addition will generate -

Addition: Add the Bromine dropwise over 45 minutes. Maintain internal temperature <5°C. The solution will turn dark red/brown.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

-

Monitoring: Check by GC-MS or TLC (Hexanes). Look for the disappearance of the starting material (

approx 3.5 min) and appearance of the bromide ( -

Quench: Pour the reaction mixture into 50 mL of saturated

(sodium thiosulfate) solution to quench excess bromine. The organic layer should turn from red to pale yellow. -

Workup: Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Combine organics, wash with water and brine, dry over

, and concentrate in vacuo. -

Purification: The crude oil is typically >90% pure. If the C6-isomer (>3%) is present, purify via vacuum distillation (bp approx 75-78°C @ 15 mmHg).

Yield Expectation: 85-92% (Pale yellow liquid).

Protocol B: Palladium-Catalyzed Methoxycarbonylation

Objective: Conversion of aryl bromide to methyl ester. Safety: Carbon Monoxide (CO) is a silent, deadly gas. All operations must be performed in a well-ventilated fume hood with a CO detector present.

| Reagent | MW | Equiv.[1][4][5][6][7] | Amount | Role |

| 4-Bromo-2,5-difluorotoluene | 207.02 | 1.0 | 10.35 g (50 mmol) | Substrate |

| Pd(OAc)2 | 224.51 | 0.02 | 225 mg | Catalyst |

| dppf | 554.39 | 0.03 | 831 mg | Ligand |

| Triethylamine ( | 101.19 | 2.0 | 10.1 g (14 mL) | Base |

| Methanol (MeOH) | 32.04 | Solvent | 100 mL | Nucleophile/Solvent |

| CO (Gas) | 28.01 | Excess | 5-10 bar | Carbonyl Source |

Note: dppf = 1,1'-Bis(diphenylphosphino)ferrocene. Its large bite angle facilitates the reductive elimination of the bulky aryl-ester product [2].

Step-by-Step Methodology:

-

Vessel Prep: Use a stainless steel autoclave (e.g., Parr reactor) capable of withstanding pressure.

-

Charging: In a glovebox or under Argon flow, load the autoclave with the Aryl Bromide,

, dppf, and Methanol. Add Triethylamine last. -

Sealing & Purging: Seal the autoclave. Purge with Nitrogen (3 cycles) to remove Oxygen. Critical:

poisons the Pd(0) catalyst and oxidizes the phosphine ligand. -

CO Introduction: Pressurize the vessel with Carbon Monoxide to 5 bar (approx 75 psi).

-

Alternative: If high-pressure CO is unavailable, use a CO-surrogate like N-formylsaccharin with a specific Pd-catalyst protocol [3], though the gas method is preferred for scale.

-

-

Reaction: Heat the autoclave to 80°C. Stir vigorously (800 rpm) to overcome gas-liquid mass transfer limitations.

-

Duration: Maintain conditions for 12-16 hours.

-

Workup:

-

Purification: Dissolve residue in Ethyl Acetate, wash with 1M HCl (to remove

salts), then saturated

Yield Expectation: 88-95% (White to off-white solid).

Process Control & Mechanism

Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is usually due to oxidation of the catalyst (Step A failure) or lack of CO pressure (Step B failure).

Figure 2: Catalytic cycle for Methoxycarbonylation. 'Ar' represents the 2,5-difluoro-4-methylphenyl moiety.

Analytical Specifications (QC)

-

1H NMR (CDCl3, 400 MHz):

- 7.65 (dd, 1H, Ar-H, ortho to ester). Diagnostic shift downfield due to ester.

- 6.95 (dd, 1H, Ar-H, meta to ester).

-

3.90 (s, 3H,

-

2.30 (s, 3H,

-

Impurity Profile:

-

Des-bromo starting material: Indicates incomplete conversion (increase reaction time or CO pressure).

-

Biaryl species: Indicates homocoupling (lower the Pd loading or ensure

exclusion).

-

References

-

Regioselectivity in Bromination: El Alaoui, N., & Amsharov, K. Y. (2025). Regioselective terminal bromination of fluorinated oligophenylenes. Chemical Communications.[9] Link (Demonstrates the necessity of Iron catalysis for ring vs. chain selectivity).

- Ligand Effects in Carbonylation: Hayashi, T., et al. (1990). Palladium-catalyzed carbonylation of aryl halides. Journal of the American Chemical Society. Use of bidentate ligands like dppf enhances stability and yield in carbonylation of electron-rich or sterically hindered bromides.

-

CO Surrogates (Alternative): Ueda, T., et al. (2017). Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes. Organic Syntheses, 94, 66-76.[6] Link

-

Product Characterization: Sigma-Aldrich Product Specification for this compound (CAS 1355488-71-9). Link

Sources

- 1. Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective terminal bromination of fluorinated oligophenylenes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05074J [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. chemscene.com [chemscene.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Regioselective terminal bromination of fluorinated oligophenylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Esterification protocols for 2,5-difluoro-4-methylbenzoic acid

Application Note: Esterification Protocols for 2,5-Difluoro-4-Methylbenzoic Acid

Part 1: Strategic Overview & Substrate Analysis

1.1 The Substrate Challenge The target molecule, 2,5-difluoro-4-methylbenzoic acid , presents a specific set of electronic and steric challenges that dictate the choice of esterification protocol.

-

Ortho-Fluorine Effect (C2 Position): The fluorine atom at the 2-position (ortho to the carboxylic acid) exerts a steric blockade, albeit smaller than a chloro or bromo substituent. More importantly, its high electronegativity creates a repulsive electrostatic field that can retard the approach of nucleophiles (alcohols) in standard Fischer esterification.

-

Electronic Deactivation: The two fluorine atoms withdraw electron density from the ring, increasing the acidity of the carboxylic proton (

approx. 3.0–3.5 vs 4.2 for benzoic acid). This makes the carboxylate anion more stable but the carbonyl carbon more electrophilic once activated. -

SNAr Risk: While the 4-methyl group (electron-donating) stabilizes the ring, the presence of two fluorines makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) under strongly basic conditions or high temperatures, particularly at the 5-position (para to the activating ortho-F). Protocol design must avoid strong alkoxides.

1.2 Method Selection Decision Tree Do not default to a single method. Use this logic flow to select the optimal protocol for your scale and downstream application.

Caption: Decision matrix for selecting the optimal esterification route based on scale and alcohol complexity.

Part 2: Detailed Experimental Protocols

Protocol A: Enhanced Fischer Esterification (Process Standard)

Best for: Large scale synthesis of methyl/ethyl esters where cost and purification simplicity are paramount.

Mechanism: Acid-catalyzed equilibrium. The ortho-fluorine requires higher energy (reflux) to overcome the activation barrier.

Reagents:

-

2,5-Difluoro-4-methylbenzoic acid (1.0 equiv)

-

Methanol (Anhydrous, 20 vol) – Acts as solvent and reactant

-

Sulfuric Acid (

, conc., 98%, 0.5 equiv) – Catalyst

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,5-difluoro-4-methylbenzoic acid.

-

Solvation: Add anhydrous Methanol (20 mL per gram of acid). Stir until a suspension forms.

-

Catalyst Addition: Critical Safety Step: Add concentrated

dropwise via syringe or addition funnel. The reaction is exothermic; ensure the internal temperature does not spike >40°C during addition. -

Reaction: Heat the mixture to a vigorous reflux (approx. 65°C).

-

Scientist Note: Due to the ortho-F effect, standard 2-hour reflux is insufficient. Run for 12–16 hours.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] Look for the disappearance of the acid peak (

usually earlier than ester in reverse phase). -

Workup:

-

Purification: Dry over

, filter, and concentrate. The product usually crystallizes upon cooling or is a clean oil.

Validation Criteria:

-

Yield: >90%

-

HPLC Purity: >98% (Acid content <0.5%)

Protocol B: Acid Chloride Activation (High Reactivity)

Best for: Coupling with complex, secondary, or expensive alcohols. Overcomes all steric hindrance.

Mechanism: Conversion to the highly reactive acyl chloride using Oxalyl Chloride, followed by nucleophilic attack by the alcohol.

Reagents:

-

2,5-Difluoro-4-methylbenzoic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

DMF (Dimethylformamide, catalytic, 2-3 drops)

-

DCM (Dichloromethane, anhydrous, 10 vol)

-

Target Alcohol (1.1 equiv)[6]

-

Triethylamine (

, 2.0 equiv)

Step-by-Step Workflow:

-

Activation:

-

Suspend the acid in anhydrous DCM under

atmosphere. -

Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

-

Add Oxalyl Chloride dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (

,

-

-

Evaporation (Optional but Recommended):

-

If the alcohol is sensitive to HCl, concentrate the reaction mixture to dryness to remove excess oxalyl chloride. Redissolve the resulting acid chloride oil in fresh DCM.

-

-

Coupling:

-

Cool the acid chloride solution to 0°C.

-

Add a mixture of the Target Alcohol and Triethylamine in DCM slowly.

-

Scientist Note: The base (

) scavenges the HCl byproduct, driving the reaction and protecting acid-sensitive functional groups.

-

-

Workup:

Protocol C: Base-Promoted Alkylation (Mild Conditions)

Best for: Methyl/Ethyl esters on small scale (grams) or if the molecule contains acid-sensitive groups.

Mechanism:

Reagents:

-

2,5-Difluoro-4-methylbenzoic acid (1.0 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Methyl Iodide (MeI, 1.5 equiv) or Ethyl Iodide

-

DMF (Dimethylformamide, 5 vol) or Acetone (10 vol)

Step-by-Step Workflow:

-

Deprotonation: Dissolve the acid in DMF (or Acetone). Add

. Stir at RT for 15 minutes to generate the carboxylate salt. -

Alkylation: Add Methyl Iodide dropwise.

-

Safety: MeI is a suspected carcinogen and volatile. Use a fume hood.

-

-

Reaction: Stir at RT for 4–6 hours.

-

Scientist Note: Do not heat >50°C. High heat with basic carbonate in DMF can trigger SNAr displacement of the fluorine atoms.

-

-

Workup:

Part 3: Quality Control & Data

3.1 Analytical Specifications Upon isolation, the product (Methyl 2,5-difluoro-4-methylbenzoate) should meet these criteria:

| Test | Method | Specification | Notes |

| Appearance | Visual | White solid or colorless oil | Yellowing indicates oxidation or SNAr byproducts. |

| Purity | HPLC (UV 254nm) | > 98.0% | Monitor for unreacted acid ( |

| Identity | 1H NMR (CDCl3) | Methyl ester singlet ~3.9 ppm | Verify integration (3H). |

| Identity | 19F NMR | Two distinct signals | Confirm no loss of F (defluorination). |

3.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Fischer) | Ortho-F steric hindrance / Water in solvent | Increase reflux time to 24h; Add molecular sieves to reaction; Switch to Protocol B. |

| Colored Impurities (Yellow/Brown) | SNAr side reaction | Reaction temperature too high in basic media (Protocol C). Keep T < 40°C. |

| Emulsion during Workup | Fluorinated compounds are lipophilic | Use Brine heavily; Filter the biphasic mixture through Celite if solids are present. |

References

-

BenchChem. (2025). A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions. Retrieved from

-

Organic Chemistry Portal. (2023). Fischer Esterification: Mechanisms and Protocols. Retrieved from

-

Royal Society of Chemistry. (2023).[3][7] Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. RSC Advances, 13, 16712-16723.[7] Retrieved from

-

Sigma-Aldrich. (2023). Product Specification: 2,5-Difluoro-4-methylbenzoic acid. Retrieved from

-

Organic Syntheses. (1980). Esterification of carboxylic acids with trialkyloxonium salts. Org. Synth. 1980, 60, 1. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Utilization of Methyl 2,5-difluoro-4-methylbenzoate in Suzuki-Miyaura Coupling

This Application Note provides a comprehensive technical guide for utilizing Methyl 2,5-difluoro-4-methylbenzoate (CAS: 1355488-71-9) in Suzuki-Miyaura cross-coupling reactions.

Since the native scaffold lacks a halide leaving group (Br, I, Cl) or a boronic acid moiety, it functions as a Pro-Electrophile . This guide details the critical Activation Step (Regioselective Iodination) required to convert the inert scaffold into a reactive Suzuki partner, followed by the optimized cross-coupling protocol.

Executive Summary

This compound is a high-value fluorinated building block used to introduce a metabolically stable, electron-deficient core into drug candidates. However, it is inert to standard Palladium(0) oxidative addition in its native form.

To utilize this compound in Suzuki coupling, it must undergo Regioselective Electrophilic Aromatic Substitution (EAS) to install a halogen handle. The presence of the 4-methyl group (activating, ortho-directing) and two fluorine atoms (deactivating, ortho-directing) directs electrophilic iodination almost exclusively to the C-3 position , creating a sterically congested but highly reactive aryl iodide.

Key Workflow:

-

Activation: Conversion to Methyl 2,5-difluoro-3-iodo-4-methylbenzoate.

-

Coupling: Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids.

Chemical Logic & Retrosynthesis

Regioselectivity Analysis

The directing effects on the scaffold determine the position of the Suzuki handle:

-

4-Methyl Group: Strongest activator. Directs ortho to positions C-3 and C-5. (C-5 is blocked by Fluorine). Target: C-3 .

-

2,5-Difluoro Groups: Deactivating but ortho-directing.

-

F-2 directs to C-3.

-

F-5 directs to C-6.

-

-

1-Ester Group: Deactivating, meta-directing. Directs to C-3.

Strategic Workflow Diagram

Figure 1: Strategic workflow for activating and coupling the fluorinated benzoate scaffold.

Experimental Protocols

Protocol A: Activation via Regioselective Iodination

Objective: To install the Iodine handle at C-3, enabling Suzuki reactivity.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.2 equiv)

-

Solvent/Catalyst: Trifluoroacetic acid (TFA) (or H2SO4/AcOH mixture)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (10 mmol) in TFA (20 mL). Note: TFA acts as both solvent and acid catalyst to activate NIS.

-

Addition: Cool the solution to 0°C. Add NIS (12 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by HPLC/TLC. The product (3-iodo) is less polar than the starting material.

-

Quench: Pour the reaction mixture into ice-water (100 mL). Neutralize carefully with saturated NaHCO3 (gas evolution!).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 10% Na2S2O3 (to remove excess Iodine) and Brine. Dry over Na2SO4 and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

-

Expected Yield: 85–92%

-

Validation: 1H NMR should show the disappearance of the C-3 proton signal.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the 3-iodo intermediate with an Aryl Boronic Acid.

Challenges: The C-3 position is sterically hindered (flanked by F at C-2 and Me at C-4). Standard Pd(PPh3)4 may be sluggish. We recommend Pd(dppf)Cl2 or SPhos Pd G2 for high turnover.

Reaction Matrix:

| Parameter | Standard Conditions | High-Steric/Challenging Conditions |

| Catalyst | Pd(dppf)Cl2·DCM (3-5 mol%) | SPhos Pd G2 or XPhos Pd G2 (2-3 mol%) |

| Base | K2CO3 (2.5 equiv) | K3PO4 (3.0 equiv) |

| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) or THF |

| Temperature | 80–90°C | 100–110°C (Sealed Tube) |

| Time | 4–12 Hours | 12–24 Hours |

Step-by-Step Procedure (Standard):

-

Setup: Charge a reaction vial with:

-

Methyl 2,5-difluoro-3-iodo-4-methylbenzoate (1.0 equiv, from Protocol A)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)[2]

-

K2CO3 (2.5 equiv)

-

Pd(dppf)Cl2·DCM (0.05 equiv)

-

-

Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

-

Reaction: Heat the block to 90°C with vigorous stirring. The biphasic system requires efficient mixing.

-

Monitoring: Check LC-MS for consumption of the Aryl Iodide.

-

Troubleshooting: If protodehalogenation (loss of Iodine) is observed, switch to anhydrous conditions (Toluene/K3PO4) to minimize proton sources.

-

-

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with water and brine.[3][4]

-

Purification: Silica gel chromatography.

Mechanistic Insight & Troubleshooting

The "Orthogonal" Steric Challenge

The 3-iodo position is "sandwiched." The oxidative addition of Pd(0) is fast (due to the weak C-I bond), but the Transmetallation step can be slow due to steric bulk from the adjacent Methyl and Fluorine groups.

-

Solution: Use electron-rich, bulky phosphine ligands (like SPhos or XPhos). These ligands expand the coordination sphere, facilitating the approach of the boronic acid.

Catalytic Cycle Visualization

Figure 2: Catalytic cycle highlighting the Transmetallation bottleneck caused by the 2,5-difluoro-4-methyl steric environment.

Safety & Handling

-

This compound: Generally low toxicity but treat as a potential irritant.

-

NIS/TFA: Corrosive and an oxidizer. Handle in a fume hood.

-

Palladium Residues: Scavenge using functionalized silica (e.g., Thiol-modified silica) to ensure low ppm metal levels in final compounds, especially for pharmaceutical applications.

References

-

Synthesis of Fluorinated Benzoates: Journal of Fluorine Chemistry, Vol 126, Issue 4, "Regioselective functionalization of polyfluorinated aromatics."

-

Suzuki Coupling Steric Optimization: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.

-

Iodination Protocols: Olah, G. A., et al. (1993). "Synthetic Methods and Reactions: Iodination of Deactivated Aromatics." Journal of Organic Chemistry.

-

Commercial Building Block Data: this compound (CAS 1355488-71-9).[5][6][7][8] Sigma-Aldrich / BenchChem Technical Data Sheets.

Sources

- 1. 314241-04-8 | 2-fluoro-4-(methoxycarbonyl)benzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 1355488-71-9 [sigmaaldrich.com]

- 7. sarms4muscle.com [sarms4muscle.com]

- 8. appretech.com [appretech.com]

Application Note: Methyl 2,5-difluoro-4-methylbenzoate as a Strategic Intermediate in Kinase Inhibitor Development

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol

Introduction: The Strategic Role of Fluorination in Kinase Inhibition

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics[1]. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom[1]. Methyl 2,5-difluoro-4-methylbenzoate (CAS: 1355488-71-9) has emerged as a highly versatile building block for synthesizing benzamide-based kinase inhibitors.

This specific substitution pattern is not arbitrary; it is a meticulously designed scaffold that addresses several developability problems simultaneously[2]:

-

The Ortho-Fluoro Effect: The fluorine atom at the 2-position (ortho to the ester/amide carbonyl) exerts a strong dipole-dipole repulsion against the carbonyl oxygen. This forces the amide bond out of coplanarity with the phenyl ring (dihedral angle ~45°), pre-organizing the molecule into a low-energy conformation that perfectly matches the geometry of the kinase DFG-out allosteric pocket[2],[3].

-

Metabolic Shielding: The 5-fluoro substituent blocks cytochrome P450-mediated oxidation at the electron-rich meta position, significantly extending the metabolic half-life of the inhibitor[1].

-

The Pro-Pharmacophore Handle: The 4-methyl group serves as a synthetic handle. Through controlled radical bromination, it can be converted into a highly electrophilic bromomethyl intermediate, allowing for the modular attachment of various kinase hinge-binding scaffolds (e.g., aminopyrimidines or indazoles)[4].

Quantitative Impact of 2,5-Difluoro Substitution

The introduction of the 2,5-difluoro motif fundamentally alters the physicochemical properties of the resulting benzamide inhibitor. The table below summarizes the comparative advantages of this scaffold against its non-fluorinated counterpart.

| Physicochemical Property | Non-Fluorinated Benzamide | 2,5-Difluoro Benzamide | Mechanistic Causality & Impact |

| pKa (Amide N-H) | ~13.5 | ~11.8 | Fluorine's electronegativity lowers the pKa, increasing the hydrogen bond donor strength within the ATP-binding pocket[1]. |

| LogP (Lipophilicity) | 2.8 | 3.4 | Enhanced partitioning into cell membranes and tighter binding to the hydrophobic regions of the kinase[5]. |

| Dihedral Angle | ~15° (Nearly Coplanar) | ~45° (Twisted) | Pre-organization for DFG-out binding reduces the entropic penalty upon target engagement[3]. |

| Metabolic | 45 min | >120 min | The C-F bond (5-position) resists CYP450 oxidation, preventing rapid hepatic clearance[1]. |

Experimental Workflows & Self-Validating Protocols

To utilize this compound effectively, a robust, scalable, and environmentally conscious synthetic workflow is required. The following three-step protocol details the transformation of this intermediate into a targeted kinase inhibitor.

Fig 1: Step-by-step synthetic workflow from this compound to a kinase inhibitor.

Step 1: Green Wohl-Ziegler Bromination

Objective: Convert the 4-methyl group into a 4-bromomethyl reactive handle via a radical mechanism[4],[6].

Causality: Traditional Wohl-Ziegler brominations utilize highly toxic, ozone-depleting Carbon Tetrachloride (

Procedure:

-

Dissolve this compound (1.0 eq, 10 mmol) in anhydrous Acetonitrile (50 mL, 0.2 M).

-

Add NBS (1.05 eq, 10.5 mmol) and AIBN (0.05 eq, 0.5 mmol).

-

Self-Validation Check: Degas the mixture via argon sparging for 10 minutes. Oxygen is a potent radical scavenger; failure to degas will stall the initiation phase.

-

Reflux the mixture at 82 °C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.

-

Cool to room temperature. Succinimide byproduct will precipitate and float[6]. Filter the mixture.

-

Concentrate the filtrate in vacuo and purify via flash chromatography to yield Methyl 4-(bromomethyl)-2,5-difluorobenzoate .

Step 2: Nucleophilic Substitution ( ) with a Hinge-Binding Scaffold

Objective: Attach the kinase hinge-binding motif (e.g., 3-aminopyrazole).

Causality: The benzylic bromide is highly electrophilic. The 2,5-difluoro substitution inductively withdraws electron density from the aromatic ring, slightly increasing the electrophilicity of the benzylic carbon compared to non-fluorinated analogs, thereby accelerating the

Procedure:

-

Dissolve the bromomethyl intermediate (1.0 eq) in anhydrous DMF (0.2 M).

-

Add the hinge-binding nucleophile (e.g., 3-aminopyrazole, 1.2 eq) and

(2.0 eq) as a non-nucleophilic base. -

Stir at 60 °C for 12 hours.

-

Quench with ice water, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over

, and purify to yield the coupled ester.

Step 3: Saponification and Amide Coupling

Objective: Convert the methyl ester to a benzamide to target the kinase allosteric pocket. Causality: Saponification must be done under mild conditions to prevent hydrolysis of the newly formed hinge-binder linkage. The subsequent HATU-mediated coupling with an aniline derivative forms the critical amide bond.

Procedure:

-

Treat the ester with LiOH (3.0 eq) in THF/

(3:1) at room temperature for 4 hours. -

Acidify to pH 3 with 1M HCl to precipitate the carboxylic acid. Filter and dry thoroughly.

-

Dissolve the acid in DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and the desired aniline derivative (1.1 eq).

-

Stir at room temperature for 16 hours. Purify via preparative HPLC to yield the final targeted kinase inhibitor.

Biological Context: Pathway Disruption

Once synthesized, the fluorinated benzamide inhibitor acts by occupying the ATP-binding pocket of the target Receptor Tyrosine Kinase (RTK). The pre-organized twisted conformation induced by the 2-fluoro substituent allows the molecule to wedge into the DFG-out pocket, locking the kinase in an inactive state and halting downstream phosphorylation cascades.

Fig 2: Disruption of the RTK/MAPK signaling cascade by the fluorinated benzamide kinase inhibitor.

References

-

Title: Fluorine in medicinal chemistry. Source: Chemical Society Reviews (RSC Publishing). URL: [Link]

-

Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: Journal of Medicinal Chemistry (PubMed Central). URL: [Link]

-

Title: Wohl–Ziegler bromination. Source: Wikipedia. URL: [Link]

-

Title: User-friendly and Green Procedure for a Photoinduced Wohl-Ziegler Reaction. Source: ResearchGate. URL: [Link]

-

Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Source: ChemRxiv. URL: [Link]

Sources

- 1. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols for Friedel-Crafts Acylation of Difluorotoluene Derivatives

Introduction: Navigating the Challenges of Acylating Difluorinated Aromatic Systems

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and providing a direct route to aromatic ketones.[1][2] These ketones are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the specific conditions and considerations for the Friedel-Crafts acylation of difluorotoluene derivatives.

Difluorotoluenes present a unique set of challenges in electrophilic aromatic substitution. The two fluorine atoms, being highly electronegative, exert a strong deactivating inductive effect (-I) on the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[5][6] Concurrently, the fluorine atoms possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[5][7] The methyl group, an electron-donating group, is activating and also an ortho, para-director.[8][9] The interplay of these competing electronic effects, coupled with steric considerations, dictates the feasibility, regioselectivity, and optimal conditions for the Friedel-Crafts acylation of these substrates.

This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols for specific difluorotoluene isomers, and offer insights into troubleshooting and optimization strategies.

Core Principles and Mechanistic Considerations

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, typically from an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11][12] This acylium ion is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (a σ-complex).[13] Subsequent deprotonation restores the aromaticity of the ring, yielding the desired aryl ketone.[14]

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the product towards further reaction. The electron-withdrawing nature of the newly introduced acyl group makes the product less nucleophilic than the starting material, thus preventing polyacylation.[1][2] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangements, leading to predictable product structures.[13]

Regioselectivity in Difluorotoluene Derivatives: A Predictive Framework

The position of acylation on the difluorotoluene ring is determined by the combined directing effects of the two fluorine atoms and the methyl group.

-

Fluorine Atoms: As halogens, fluorine atoms are deactivating overall due to their strong inductive electron withdrawal. However, through resonance, they donate electron density to the ortho and para positions, making these sites more reactive towards electrophiles than the meta positions.[5][7]

-

Methyl Group: The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugative effects.[8][9]

When these groups are present on the same ring, their directing effects can be either synergistic or antagonistic. The final regiochemical outcome is a result of the net electronic activation/deactivation at each available position, often further influenced by steric hindrance.

Experimental Protocols and Application Data

The following section provides detailed protocols for the Friedel-Crafts acylation of specific difluorotoluene isomers. These protocols are based on established literature procedures and offer a starting point for optimization in a research setting.

Protocol 1: Synthesis of 2',4'-Difluoroacetophenone from 1,3-Difluorobenzene

This protocol is adapted from a patented procedure and serves as a foundational method for the acylation of a closely related substrate to 2,4-difluorotoluene. The principles can be extended to 2,4-difluorotoluene, where the methyl group would further influence the regioselectivity.

Materials:

-

1,3-Difluorobenzene

-

Acetyl chloride or Acetic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the acetylating agent) in excess 1,3-difluorobenzene, which acts as both the reactant and the solvent.[15]

-

Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.0 molar equivalent) dropwise from the dropping funnel.[15] The reaction is exothermic, so maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[15] This will quench the reaction and hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2',4'-difluoroacetophenone.

Table 1: Representative Reaction Conditions for the Acetylation of 1,3-Difluorobenzene

| Parameter | Condition | Reference |

| Substrate | 1,3-Difluorobenzene | [15] |

| Acylating Agent | Acetyl Chloride | [15] |

| Lewis Acid | Aluminum Chloride (AlCl₃) | [15] |

| Molar Ratio (Substrate:Acylating Agent:Catalyst) | Excess:1.0:1.1-1.5 | [15] |

| Solvent | Excess 1,3-Difluorobenzene | [15] |

| Temperature | 0 °C to Room Temperature | [15] |

| Typical Yield | High | [15] |

Predicted Regioselectivity for Difluorotoluene Isomers

Based on the principles of electrophilic aromatic substitution, the major acylation products for various difluorotoluene isomers can be predicted. The following table summarizes these predictions, which should be empirically verified.

Table 2: Predicted Major Regioisomers for the Acylation of Difluorotoluenes

| Difluorotoluene Isomer | Predicted Position of Acylation | Rationale |

| 2,4-Difluorotoluene | 5-position | The methyl group activates the ortho (3-) and para (5-) positions. The C-2 fluorine directs para (to the 5-position), and the C-4 fluorine directs ortho (to the 3- and 5-positions). The 5-position is electronically favored by all substituents and is less sterically hindered than the 3-position. |

| 3,4-Difluorotoluene | 6-position | The methyl group activates the ortho (2- and 6-) positions. The C-3 fluorine directs ortho (2-) and para (6-). The C-4 fluorine directs ortho (5-). The 6-position is activated by both the methyl and C-3 fluorine group. |

| 2,5-Difluorotoluene | 4-position | The methyl group activates the ortho (6-) and para (4-) positions. The C-2 fluorine directs para (to the 5-position), and the C-5 fluorine directs ortho (to the 4- and 6-positions). The 4-position is strongly favored by the C-5 fluorine and the methyl group. |

| 2,6-Difluorotoluene | 4-position | The methyl group activates the ortho positions (both occupied by fluorine) and the para (4-) position. Both fluorine atoms direct to the 4-position. Acylation is strongly directed to the 4-position due to synergistic directing effects and lower steric hindrance compared to the positions adjacent to the fluorine atoms. |

| 3,5-Difluorotoluene | 2- or 4-position | The methyl group activates the ortho (2- and 6-) and para (4-) positions. Both fluorine atoms direct to the 2-, 4-, and 6-positions. A mixture of isomers is likely, with the 2- and 4-positions being the most probable sites of acylation. |

Troubleshooting and Optimization

Low yields or the formation of side products in the Friedel-Crafts acylation of difluorotoluenes can often be attributed to several factors:

-

Deactivation of the Ring: The strong deactivating effect of the two fluorine atoms may necessitate more forcing reaction conditions, such as higher temperatures or the use of a more potent Lewis acid. However, this must be balanced against the risk of side reactions.

-

Moisture Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can lead to catalyst deactivation. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.

-

Stoichiometry of the Lewis Acid: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount or even a slight excess of the Lewis acid is often required.

-

Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or stannic chloride (SnCl₄) can be explored, especially for sensitive substrates.[10] In some cases, strong Brønsted acids have also been employed.[16]

Post-Acylation Transformations

The resulting acylated difluorotoluenes can serve as versatile intermediates for further synthetic modifications. A common subsequent reaction is the reduction of the ketone functionality to an alkyl group, which effectively achieves a Friedel-Crafts alkylation without the risk of carbocation rearrangements.

-

Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone to a methylene group.[17]

-

Wolff-Kishner Reduction: This procedure involves the use of hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at elevated temperatures.[13]

Conclusion

The Friedel-Crafts acylation of difluorotoluene derivatives is a powerful tool for the synthesis of valuable fluorinated aromatic ketones. Successful execution of this reaction requires a thorough understanding of the competing electronic and steric effects of the substituents on the aromatic ring. Careful control of reaction conditions, particularly the exclusion of moisture and the use of appropriate Lewis acid stoichiometry, is paramount. The protocols and predictive frameworks provided in this application note serve as a robust starting point for researchers to explore the rich chemistry of these important building blocks.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

CSB/SJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

- Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.

-

Evans, M. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

-

Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- PDF Creator. (n.d.). Chapter 15 Reactions of Aromatic Compounds.

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

- Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

-

RSC Publishing. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Retrieved from [Link]

-

Scribd. (2004, October 10). Friedel Crafts Acylation. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

- Chem Simplied. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.

-

Science.gov. (n.d.). friedel-crafts acylation reaction: Topics by Science.gov. Retrieved from [Link]

- ChemRxiv. (n.d.). Friedel-Crafts Reactions for Biomolecular Chemistry.

-

Semantic Scholar. (n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Retrieved from [Link]

-

Chemguide. (n.d.). the acylation of benzene - electrophilic substitution. Retrieved from [Link]

-

YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Friedel-Crafts acylation of aromatic compounds. Retrieved from [Link]

-

MDPI. (2020, August 11). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advanced Spectroscopic Studies of the AIE-Enhanced ESIPT Effect in a Selected 1,3,4-Thiadiazole Derivative in Liposomal Systems with DPPC. Retrieved from [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 4. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. youtube.com [youtube.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. byjus.com [byjus.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 14. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 15. websites.umich.edu [websites.umich.edu]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Fluorinated Benzoate Intermediates for Agrochemical Synthesis

Abstract

The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a cornerstone of modern chemical design.[1][2][3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3][4][5] Among the most valuable fluorinated building blocks are fluorinated benzoate intermediates. These scaffolds are integral to the synthesis of a wide array of high-performance herbicides, fungicides, and insecticides.[6] This guide provides an in-depth exploration of the synthesis, application, and analysis of these critical intermediates, tailored for researchers and development scientists in the agrochemical sector.

Part I: The Strategic Importance of Fluorine in Agrochemicals

The introduction of fluorine can transform a moderately active compound into a market-leading product. This is achieved through several key molecular enhancements:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This makes it highly resistant to metabolic degradation by enzymes in plants, insects, or soil microbes, thereby increasing the persistence and efficacy of the active ingredient.[2][4]

-

Increased Lipophilicity: Fluorine substitution, particularly in the form of trifluoromethyl (-CF3) groups, significantly increases a molecule's lipophilicity (fat-solubility).[2][5] This property enhances the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, improving bioavailability and potency.[2][4]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of an aromatic ring, influencing its interaction with target proteins and enzymes.[1][5] This can lead to stronger and more selective binding, resulting in higher efficacy at lower application rates.[2]

Fluorinated benzoates serve as a versatile platform for accessing these benefits, providing a stable aromatic core with a reactive carboxylic acid handle for further synthetic elaboration.

Part II: Core Synthetic Strategies

The synthesis of fluorinated benzoates can be broadly divided into two key stages: the introduction of the fluorine atom(s) onto the aromatic ring and the formation or modification of the benzoic acid moiety.

Aromatic Fluorination Methodologies

The choice of fluorination method is critical and depends on the desired substitution pattern, the nature of other substituents on the ring, and scalability for industrial production.

SNAr is one of the most widely used methods for introducing fluorine into electron-deficient aromatic rings.[7] The reaction involves the displacement of a leaving group (typically Cl or NO₂) by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).

-

Mechanism & Rationale: The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[8][9] The stability of this intermediate is paramount for the reaction to proceed. Therefore, SNAr reactions require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8] These EWGs delocalize the negative charge, lowering the activation energy of the first, rate-determining step.[8]

-

Key Considerations:

-

Fluoride Source: Anhydrous fluoride salts are crucial, as water can interfere with the reaction. Spray-dried KF is often used in industrial settings.

-

Solvent: High-boiling point, polar aprotic solvents like DMSO, DMF, or sulfolane are preferred as they effectively solvate the cation (K⁺) while leaving the fluoride anion "naked" and highly nucleophilic.

-

Phase-Transfer Catalysts: Catalysts like tetrabutylammonium chloride (Bu₄NCl) can be used to increase the solubility and reactivity of the fluoride salt, often allowing for milder reaction conditions.[7]

-

The Balz-Schiemann reaction is a classical and reliable method for synthesizing aryl fluorides from primary aromatic amines.[10][11][12] It is particularly useful for producing isomers that are inaccessible via SNAr.

-

Mechanism & Rationale: The process involves two main steps:

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and an acid) to form a diazonium salt.[10]

-

Fluorination & Decomposition: A tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) counterion is introduced, forming a stable diazonium salt intermediate.[10] This salt is then isolated and thermally decomposed, releasing nitrogen gas and generating an aryl cation, which is subsequently trapped by the fluoride from the counterion.[12]

-

-

Advantages & Limitations: While versatile, the Balz-Schiemann reaction can be hazardous on a large scale due to the potentially explosive nature of diazonium salts.[13] However, it remains a go-to method for specific substitutions where starting anilines are readily available.[13][14]

Formation of the Benzoate Moiety

Once the fluorinated aromatic ring is synthesized, the carboxylic acid group can be introduced through several standard organic transformations.

If the starting material is a fluorinated toluene or a related alkylbenzene, the alkyl group can be oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) or nitric acid. For industrial applications, catalytic air oxidation processes are often preferred for safety and environmental reasons.[15][16]

A fluorinated aryl halide (bromide or iodide) can be converted into a Grignard reagent by reacting it with magnesium metal.[17][18] This organometallic intermediate is a powerful nucleophile that readily attacks carbon dioxide (CO₂), either as a gas or as dry ice.[19] A subsequent acidic workup protonates the resulting carboxylate to yield the desired benzoic acid.[19]

-

Causality: The key to this reaction is the reversal of polarity (umpolung). The carbon atom bonded to the halogen in the starting material is electrophilic, but after forming the Grignard reagent, it becomes strongly nucleophilic due to the C-Mg bond's polarization.[17][19]

-

Critical Conditions: This reaction must be performed under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by even trace amounts of water or other protic sources.[17]

Part III: Workflow, Case Study, and Experimental Protocols

This section provides a practical overview of the synthesis and analysis of a key agrochemical intermediate.

General Synthesis Workflow

The path from a basic starting material to a purified fluorinated benzoate intermediate follows a logical sequence of synthesis, purification, and analysis.

Caption: General workflow for fluorinated benzoate synthesis.

Case Study: Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid

2,4-Dichloro-5-fluorobenzoic acid is a crucial intermediate for various agrochemicals.[15] One common synthetic route starts from 2,4-dichlorofluorobenzene.[20][21]

Sources

- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fluorideresearch.online [fluorideresearch.online]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. sparrow-chemical.com [sparrow-chemical.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 11. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 12. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 13. dovepress.com [dovepress.com]

- 14. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. community.wvu.edu [community.wvu.edu]

- 18. Grignard Reaction [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 21. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

Troubleshooting & Optimization

Preventing defluorination during hydrolysis of fluorinated esters

Topic: Preventing Defluorination & Elimination During Ester Hydrolysis Document ID: TS-F-HYD-001 Status: Active Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Introduction: The "Fluorine Tug-of-War"

Welcome to the Fluorinated Scaffolds Technical Support Center. If you are reading this, you are likely facing a common but frustrating paradox in organofluorine chemistry: The conditions required to cleave your ester are destroying your fluorinated motif.

The Core Problem

Fluorine is highly electronegative (

-

-Fluoro Esters: The

-

-Fluoro Esters: The

This guide provides self-validating protocols to bypass these decomposition pathways.

Diagnostic Flowchart

Before selecting a reagent, identify your substrate's risk profile using the decision matrix below.

Figure 1: Decision matrix for selecting hydrolysis conditions based on fluorine position and substrate sensitivity.

Critical Troubleshooting: The Mechanism of Failure

To prevent failure, you must understand the competing pathways. In basic media, the hydroxide ion (

Figure 2: Kinetic competition between hydrolysis (green) and E1cB elimination (red) in

Validated Protocols

Protocol A: Enzymatic Hydrolysis (The Gold Standard)

Best For: Chiral

Materials:

-

Immobilized Lipase (e.g., Candida antarctica Lipase B / Novozym 435 or Amano Lipase PS).

-

Phosphate Buffer (0.1 M, pH 7.0).

-

Organic Co-solvent (Acetone or THF, max 10-20% v/v).

Step-by-Step:

-

Dissolution: Dissolve the ester (1.0 equiv) in a minimal amount of acetone or THF.

-

Suspension: Add Phosphate Buffer (pH 7.0) to create a suspension or emulsion. The volume ratio of Buffer:Organic should be at least 4:1.

-

Initiation: Add Lipase (approx. 20-50% w/w relative to substrate).

-

Incubation: Stir gently at 25–30°C. Do not heat.

-

Monitoring: Monitor by TLC or LCMS. If pH drops due to acid formation, titrate manually with 1M NaOH to maintain pH 7.0 (using a pH stat is ideal).

-

Workup: Filter off the enzyme (can often be reused). Acidify filtrate to pH 3-4 with 1M HCl and extract with EtOAc.

Why it works: The enzyme active site utilizes a Serine-Histidine-Aspartate triad that activates water for nucleophilic attack without requiring bulk basicity in the solution.

Protocol B: Trimethyltin Hydroxide (The "Sniper")

Best For: Highly sensitive complex scaffolds where enzymes fail or solubility is an issue. Warning: Trimethyltin hydroxide (Me3SnOH) is highly toxic. All operations must be performed in a fume hood with double gloving.

Materials:

-

1,2-Dichloroethane (DCE) or Toluene.

-

Heat block (80°C).

Step-by-Step:

-

Setup: In a screw-cap vial, dissolve the fluorinated ester (1.0 equiv) in DCE (0.1 M concentration).

-

Reagent Addition: Add Me3SnOH (2.0 – 3.0 equiv).

-

Reaction: Seal the vial and heat to 80°C.

-

Validation: Reaction is usually complete in 2–6 hours.

-

Workup (Critical): The tin byproduct must be removed. Dilute with EtOAc and wash with 5% HCl (aq) or KF solution to precipitate insoluble tin fluorides/chlorides.

-

Purification: Silica gel chromatography is usually required to remove trace organotin residues.

Why it works: As demonstrated by Nicolaou et al., Me3SnOH acts as a mild, neutral hydroxide equivalent. It coordinates to the carbonyl oxygen, delivering the hydroxide specifically to the ester carbon, bypassing the acidic protons entirely.

Protocol C: Acidic Hydrolysis (The Robust Alternative)

Best For: Simple

Materials:

-

4M HCl in Dioxane or 6M aqueous HCl.

-

Solvent: 1,4-Dioxane or Acetic Acid.

Step-by-Step:

-

Dissolution: Dissolve ester in Dioxane.

-

Acidification: Add HCl solution (10-20 equiv).

-

Reaction: Stir at Reflux (or 60°C).

-

Monitoring: Check for disappearance of starting material.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene to remove excess acid.

Why it works: Acidic conditions protonate the carbonyl oxygen, making it more electrophilic for water attack. Crucially, acidic conditions suppress the ionization of the

Comparative Data Table

| Feature | Enzymatic (Prot. A) | Me3SnOH (Prot. B) | Acidic (Prot. C) | Standard LiOH |

| pH Condition | Neutral (7.0) | Neutral | Acidic (<1) | Basic (>12) |

| Defluorination Risk | Lowest | Low | Low | High |

| Racemization Risk | Lowest | Low | Low | High |

| Substrate Scope | Steric limits | Broad | Functional group limits | Broad |

| Toxicity | Non-toxic | High (Tin) | Corrosive | Corrosive |

| Typical Yield | 85-99% | 70-90% | 60-80% | <40% (for sensitive substrates) |

Frequently Asked Questions (FAQ)